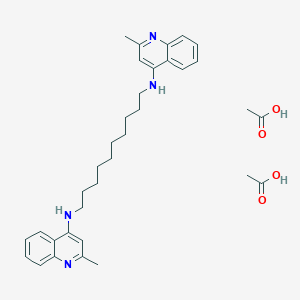
p-Diazo-n,n-diethylaniline ZINC chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Diazo-n,n-diethylaniline ZINC chloride: is a chemical compound known for its unique properties and applications in various fields. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazo group (-N₂⁺) attached to an aromatic ring. This compound is particularly interesting due to its reactivity and the ability to form stable complexes with metals like zinc.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Diazo-n,n-diethylaniline ZINC chloride typically involves the diazotization of n,n-diethylaniline. This process includes the following steps:
Diazotization Reaction: n,n-diethylaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl₂) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions:
Substitution Reactions: p-Diazo-n,n-diethylaniline ZINC chloride can undergo electrophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazo group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like phenols, aromatic amines, and other nucleophiles under mild acidic or basic conditions.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.
Major Products Formed:
Azo Compounds: Formed through coupling reactions, these compounds are used as dyes and pigments.
Amines: Formed through reduction reactions, these compounds have various applications in organic synthesis.
科学研究应用
Chemistry:
Synthesis of Azo Dyes: p-Diazo-n,n-diethylaniline ZINC chloride is used in the synthesis of azo dyes, which are important in the textile industry.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Biological Staining: Azo dyes derived from this compound are used in biological staining techniques to visualize cellular components.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Industry:
Dye Manufacturing: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Chemical Manufacturing: Used as a reagent in various chemical manufacturing processes.
作用机制
The mechanism of action of p-Diazo-n,n-diethylaniline ZINC chloride primarily involves the reactivity of the diazo group. The diazo group can act as an electrophile, facilitating substitution and coupling reactions. In biological systems, azo dyes derived from this compound can interact with cellular components, aiding in visualization and staining.
相似化合物的比较
p-Diazo-n,n-dimethylaniline ZINC chloride: Similar structure but with methyl groups instead of ethyl groups.
p-Diazo-n,n-diisopropylaniline ZINC chloride: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness:
Reactivity: p-Diazo-n,n-diethylaniline ZINC chloride has unique reactivity due to the presence of ethyl groups, which can influence the stability and reactivity of the diazo group.
Applications: Its ability to form stable complexes with zinc makes it particularly useful in industrial applications and organic synthesis.
属性
IUPAC Name |
dichlorozinc;4-(diethylamino)benzenediazonium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3.3ClH.Zn/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;/h5-8H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGBZMRWHAZPIE-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6217-19-2 |
Source


|
| Record name | Benzenediazonium, 4-(diethylamino)-, trichlorozincate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

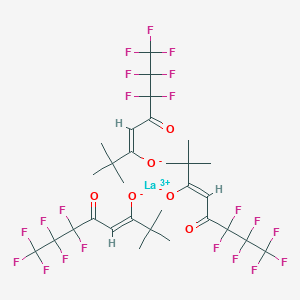
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
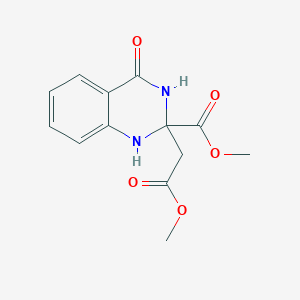

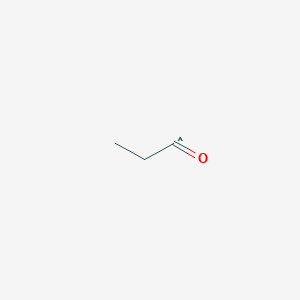

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
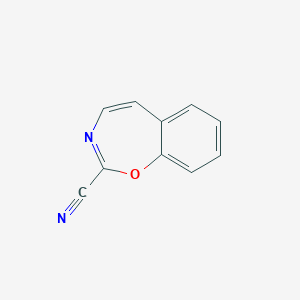

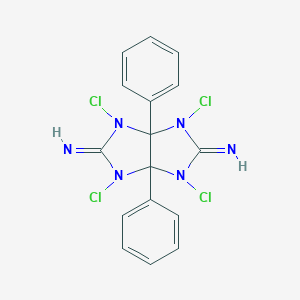
![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)

